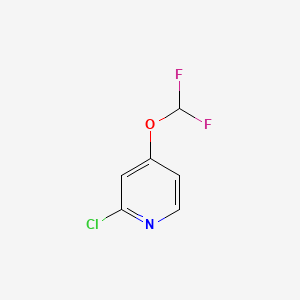

2-Chloro-4-(difluoromethoxy)pyridine

Beschreibung

Overview of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine as a Core Heterocyclic Scaffold in Organic Chemistry

Pyridine, a six-membered heterocyclic compound with the formula C₅H₅N, is structurally analogous to benzene (B151609) but with one methine group replaced by a nitrogen atom. chemicalbook.com This substitution imparts distinct characteristics: it is a weak base, a polar aprotic solvent, and possesses inherent stability while also being capable of forming hydrogen bonds. hoffmanchemicals.comprepchem.comchemicalbook.comalfachemch.com These features make it an essential building block and reagent in organic synthesis. chemicalbook.com The pyridine motif is not just a synthetic curiosity; it is prevalent in nature, forming the core of many alkaloids and essential vitamins, such as niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6). google.comsigmaaldrich.combldpharm.com Its chemistry is of considerable importance for creating intermediates that lead to biologically active compounds and innovative materials. guidechem.com

Role of Pyridine Derivatives in Pharmaceutical Sciences

The pyridine scaffold is one of the most ubiquitous heterocyclic structures in medicinal chemistry and drug design. google.com Its derivatives are known for a broad spectrum of pharmacological activities, leading to their incorporation into numerous therapeutic agents. google.com A significant number of FDA-approved drugs contain the pyridine ring, highlighting its importance in treating a wide range of human diseases. The versatility of the pyridine nucleus allows for fine-tuning of a molecule's properties to enhance its efficacy and pharmacokinetic profile.

Table 1: Examples of Pyridine-Containing Pharmaceutical Drugs

| Drug Name | Therapeutic Class | Structural Contribution of Pyridine |

|---|---|---|

| Amrinone & Milrinone | Vasodilators | Contain both pyridine and dihydropyridine (B1217469) rings, acting as phosphodiesterase 3 inhibitors. google.com |

| Nifedipine | Antihypertensive | A dihydropyridine calcium channel blocker used to treat high blood pressure and angina. google.com |

| Ciprofloxacin | Antibiotic | A broad-spectrum antibiotic where the pyridine ring is part of the core quinolone structure. hoffmanchemicals.com |

| Perampanel (Fycompa) | Anticonvulsant | A highly selective, non-competitive AMPA receptor antagonist containing a bipyridine structure. chemicalbook.com |

Applications in Agrochemical Research and Development

The influence of pyridine derivatives extends significantly into the agrochemical sector, where they form the basis of many essential products for crop protection. chemicalbook.comsigmaaldrich.com These compounds are integral to the development of modern fungicides, herbicides, and insecticides. sigmaaldrich.combldpharm.com The pyridine ring is a key component in major herbicides like paraquat (B189505) and diquat, and in the widely used insecticide chlorpyrifos. bldpharm.com The ongoing search for more effective and environmentally benign pesticides continues to drive research into novel pyridine-based molecules, demonstrating their sustained importance in global agriculture and food production. sigmaaldrich.com

Relevance in Functional Materials and Catalysis

Beyond the life sciences, pyridine derivatives have found significant applications in materials science and catalysis. hoffmanchemicals.comprepchem.comalfachemch.com They serve as key components in the synthesis of polymers, specialized dyes, and functional nanoparticles. hoffmanchemicals.comsigmaaldrich.com In the realm of coordination chemistry, pyridine and its derivatives, particularly bipyridines, are exceptional ligands for a wide range of metal ions. hoffmanchemicals.comprepchem.com This ability to form stable metal complexes has led to their widespread use in catalysis, where they can tune the electronic properties and reactivity of the metal center, influencing the outcome of catalytic reactions. prepchem.com Furthermore, recent innovations include the use of magnetic nanoparticles as recoverable catalysts for the synthesis of pyridine derivatives, highlighting the ongoing evolution of their application in green and sustainable chemistry.

The Unique Role of Fluorine and Difluoromethoxy Groups in Bioactive Molecules

The introduction of fluorine into organic molecules is a powerful strategy in medicinal and agricultural chemistry. The difluoromethoxy group (–OCHF₂), a key feature of 2-Chloro-4-(difluoromethoxy)pyridine, combines the effects of fluorine with an ether linkage, offering a unique set of properties that can be exploited to enhance molecular performance.

Impact of Fluorine Substitution on Molecular Properties

Substituting hydrogen with fluorine can profoundly alter a molecule's physicochemical profile, often leading to improved biological activity. This is due to a combination of factors unique to fluorine, the most electronegative element.

Key impacts of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, with a bond dissociation energy of approximately 485 kJ/mol compared to 416 kJ/mol for C-H. This increased bond strength makes fluorinated compounds more resistant to metabolic degradation by enzymes, often leading to a longer biological half-life.

Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity (oil/water partition coefficient). This can enhance its ability to cross biological membranes, improving absorption and distribution within an organism.

Binding Affinity: Due to its high electronegativity, fluorine can alter the electronic distribution within a molecule, creating new non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target enzymes or receptors. This can lead to a significant increase in binding affinity and intrinsic potency.

Bioisosterism: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a bioisostere for hydrogen, meaning it can replace a hydrogen atom without causing significant steric hindrance at a biological target site, while conferring the electronic and metabolic benefits of fluorination.

The difluoromethoxy group (–OCHF₂) is of particular interest as it serves as a bioisosteric replacement for the more common methoxy (B1213986) group (–OCH₃). A primary reason for this substitution is to block metabolic O-demethylation, a common pathway that deactivates many methoxy-containing drugs. The –OCHF₂ group is not only more metabolically stable but also more lipophilic than its methoxy and even its trifluoromethoxy (–OCF₃) counterparts, which can further enhance a compound's pharmacokinetic properties. The utility of the difluoromethyl motif in modulating the properties of bioactive molecules has made its incorporation into heterocyclic structures a significant area of modern synthetic research.

Table 2: Physicochemical Properties of Selected Substituents

| Substituent | Van der Waals Radius (Å) (for F/H) | Hansch-Fujita Lipophilicity Parameter (π) | Electronegativity (Pauling Scale) (for F/H) | Key Feature |

|---|---|---|---|---|

| -H (Hydrogen) | 1.20 | 0.00 | 2.20 | Baseline reference |

| -F (Fluorine) | 1.47 | +0.14 | 3.98 | High electronegativity, metabolic stability |

| -OCH₃ (Methoxy) | N/A | -0.02 | N/A | Prone to O-demethylation |

| -OCHF₂ (Difluoromethoxy) | N/A | +0.63 | N/A | Metabolically stable, increased lipophilicity |

| -CF₃ (Trifluoromethyl) | N/A | +0.88 | N/A | Strong electron-withdrawing, metabolically stable |

Table 3: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1206978-15-5 | google.com |

| Molecular Formula | C₆H₄ClF₂NO | |

| Molecular Weight | 179.55 g/mol | |

| Appearance | Clear, faint yellow liquid | |

| Boiling Point | 208.8 ± 35.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| SMILES | C1(Cl)=NC=CC(OC(F)F)=C1 |

| InChIKey | NPMVJHJZXXNKCH-UHFFFAOYSA-N | |

Significance of Difluoromethoxy Moiety in Drug Discovery and Agrochemicals

The strategic incorporation of fluorine-containing functional groups is a well-established and highly successful strategy in the design of modern pharmaceuticals and agrochemicals. researchgate.net While the trifluoromethyl (CF₃) group has been widely used, the difluoromethoxy (OCF₂H) moiety has gained significant attention for its unique and advantageous physicochemical properties. google.com

The OCF₂H group is often considered a bioisostere of methoxy (OCH₃) or hydroxyl (OH) groups, but it offers distinct electronic and conformational characteristics. Crucially, the difluoromethyl group can act as a lipophilic hydrogen bond donor, a rare and valuable feature that can enhance drug-target affinity and specificity. researchgate.net This property, combined with its moderate lipophilicity, can lead to improved metabolic stability and better cell membrane permeability, which are critical parameters in optimizing the pharmacokinetic profile of a drug candidate. researchgate.net The introduction of the OCF₂H group into bioactive molecules is therefore a key tactic for fine-tuning their properties to achieve desired therapeutic or pesticidal effects. researchgate.net Its presence in successful compounds underscores its importance as a privileged functional group in medicinal and agrochemical chemistry.

Positioning of this compound within this Chemical Landscape

This compound occupies a strategic position in the chemical landscape as a highly valuable and modern building block. It synergistically combines the key attributes of its constituent parts: the synthetic utility of a 2-chloropyridine (B119429) and the beneficial drug-like properties conferred by a 4-difluoromethoxy group.

This compound serves as a bifunctional intermediate. The chlorine atom at the C-2 position is an activated site for nucleophilic substitution, providing a reliable chemical handle for coupling with other molecular fragments. uspto.gov Simultaneously, the OCF₂H group at the C-4 position is carried into the final molecular structure, where it can impart the previously discussed advantages of enhanced metabolic stability, target binding, and optimized lipophilicity.

While direct synthesis routes to specific commercial end-products from this compound are detailed in proprietary patent literature, its value is evident from the synthesis of analogous structures. For example, the highly successful anti-ulcer drug Pantoprazole features a crucial 5-difluoromethoxy-benzimidazole moiety, which is coupled with a substituted chloromethylpyridine. researchgate.net This highlights the recognized value of the OCF₂H group in major pharmaceutical products. Therefore, this compound is positioned as a readily available precursor that allows synthetic chemists to efficiently introduce both a reactive pyridine core and a property-enhancing difluoromethoxy group in a single, streamlined step, accelerating the discovery and development of new, potentially superior, bioactive compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key physical and chemical properties of the title compound.

| Property | Value | Source(s) |

| CAS Number | 1206978-15-5 | nih.gov |

| Molecular Formula | C₆H₄ClF₂NO | nih.gov |

| Molecular Weight | 179.55 g/mol | |

| Appearance | Clear, faint yellow liquid | nih.gov |

| Boiling Point | 208.8 ± 35.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | nih.gov |

Table 2: List of Mentioned Chemical Compounds

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMVJHJZXXNKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743895 | |

| Record name | 2-Chloro-4-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206978-15-5 | |

| Record name | 2-Chloro-4-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 2 Chloro 4 Difluoromethoxy Pyridine

Pyridine (B92270) Reactivity and its Electron-Deficient Nature

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an inductive withdrawal of electron density from the ring. stackexchange.com This effect results in a polarized molecule with a net dipole moment and a reduced π-electron density compared to benzene (B151609), rendering the pyridine ring "electron-deficient". uobabylon.edu.iqwikipedia.org Consequently, pyridines are generally less reactive towards electrophilic aromatic substitution than benzene, often requiring harsh reaction conditions. wikipedia.orgstackexchange.com Conversely, this electron deficiency makes the pyridine ring more susceptible to nucleophilic attack. wikipedia.orgyoutube.com

The presence of substituents further modulates this reactivity. Electron-withdrawing groups, such as the chlorine atom and the difluoromethoxy group in 2-Chloro-4-(difluoromethoxy)pyridine, further enhance the electron-deficient nature of the ring, thereby increasing its reactivity towards nucleophiles. rsc.orgnih.gov The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and is available for protonation, making pyridine and its derivatives basic compounds. wikipedia.orgquora.com

Nucleophilic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring, particularly when good leaving groups are present. wikipedia.orgpearson.com

Regioselectivity of Nucleophilic Attack at C2 and C4 Positions

Nucleophilic attack on the pyridine ring preferentially occurs at the C2 (ortho) and C4 (para) positions relative to the nitrogen atom. stackexchange.comquimicaorganica.orgyoutube.com This regioselectivity is attributed to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate, often referred to as a Meisenheimer complex, formed during the reaction. stackexchange.comyoutube.com When the nucleophile attacks at the C2 or C4 position, the negative charge can be delocalized onto the nitrogen atom in one of the resonance structures, which is a significant stabilizing contribution. stackexchange.comyoutube.com Attack at the C3 (meta) position does not allow for this charge delocalization onto the nitrogen, resulting in a less stable intermediate. stackexchange.com Therefore, nucleophilic substitution is much slower at the C3 position. quimicaorganica.org

Influence of Chlorine and Difluoromethoxy Substituents on Reactivity

In this compound, the chlorine atom at the C2 position serves as a good leaving group for nucleophilic substitution. wikipedia.org The presence of both the chlorine and the difluoromethoxy group, which are electron-withdrawing, further activates the pyridine ring towards nucleophilic attack. The difluoromethoxy group at the C4 position enhances the electrophilicity of the ring, making both the C2 and C6 positions more susceptible to nucleophilic attack. However, substitution of the chlorine at the C2 position is generally favored.

Studies on related substituted pyridines have shown that the nature of the substituent significantly impacts reactivity. For instance, in 4-substituted-2,6-dinitrochlorobenzenes, the rate of nucleophilic substitution increases with the electron-withdrawing strength of the substituent at the 4-position. A similar trend can be expected for this compound, where the difluoromethoxy group enhances the reactivity at the C2 position.

Mechanistic Pathways of Nucleophilic Substitution (e.g., Meisenheimer Complexes)

The mechanism of nucleophilic aromatic substitution on the pyridine ring typically proceeds through an addition-elimination pathway involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. quimicaorganica.orgwikipedia.org

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the C2 carbon bonded to the chlorine atom). youtube.com This addition step leads to the formation of a tetrahedral intermediate, the Meisenheimer complex, where the aromaticity of the ring is temporarily broken. stackexchange.comyoutube.com This intermediate is stabilized by the delocalization of the negative charge over the ring and onto the electronegative nitrogen atom (for attack at C2 and C4). stackexchange.comyoutube.com In the subsequent elimination step, the leaving group (chloride ion) departs, and the aromaticity of the pyridine ring is restored, yielding the substituted product. youtube.com The formation of the Meisenheimer complex is often the rate-determining step of the reaction. stackexchange.com While long considered intermediates, recent studies suggest that in some cases, these species may be transition states in a more concerted mechanism. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize pyridine derivatives. oup.comnih.gov

Suzuki–Miyaura Coupling and Related Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. libretexts.orgyonedalabs.com This reaction is extensively used for the synthesis of biaryls and other conjugated systems. libretexts.org

In the context of this compound, the chlorine atom at the C2 position can readily participate in Suzuki-Miyaura coupling reactions. chempanda.com This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position. The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reactivity of chloropyridines in Suzuki-Miyaura couplings can be challenging due to the strong carbon-chlorine bond. oup.com However, the development of highly active palladium catalysts with specialized phosphine (B1218219) ligands has enabled the efficient coupling of even unactivated aryl chlorides. organic-chemistry.org For heteroaryl substrates, potassium heteroaryltrifluoroborates have been shown to be effective coupling partners. nih.gov

Other transition-metal-catalyzed cross-coupling reactions, such as those catalyzed by nickel nih.govnih.govacs.org or cobalt oup.com, can also be employed to functionalize 2-chloropyridines. These methods provide alternative routes for the formation of carbon-carbon bonds and can sometimes offer advantages in terms of reactivity and substrate scope.

C–H Functionalization of Pyridines

Direct C–H functionalization is a powerful and atom-economical strategy for the derivatization of pyridine rings. researchgate.netrsc.org The regioselectivity of these reactions is dictated by the inherent electronic properties of the pyridine nucleus and can be influenced by various factors including the choice of catalyst, ligands, and reaction conditions.

C2-Selective Functionalization

The C2-position of the pyridine ring is electronically activated for both nucleophilic and radical attack due to the electron-withdrawing nature of the nitrogen atom. Numerous methods have been developed for C2-selective functionalization, often leveraging this intrinsic reactivity. researchgate.net For instance, direct diarylation of pyridines at the C2 and C6 positions has been achieved through a palladium-catalyzed process involving a transient N-methylpyridinium salt activator. researchgate.net

C3-Selective Functionalization

Functionalization at the C3-position (meta) of pyridine is considerably more challenging due to its electron-deficient nature and the directing effect of the nitrogen atom towards the C2 and C4 positions. nih.gov Strategies to achieve C3-selectivity often involve the use of directing groups or temporary dearomatization of the pyridine ring. nih.gov For example, iridium-catalyzed borylation has been shown to selectively functionalize the C3 position of certain pyridine derivatives. nih.gov Another approach involves the photochemical valence isomerization of pyridine N-oxides to achieve formal C3 hydroxylation. nih.gov

C4-Selective Functionalization

The C4-position of pyridine, while also electrophilic, can be targeted for functionalization, often requiring specific strategies to overcome the more reactive C2-position. researchgate.net Recent advances have focused on methods such as the use of N-aminopyridinium salts, which can undergo C4-selective nucleophilic (hetero)arylation. nih.gov Another strategy involves the use of a removable blocking group to direct Minisci-type decarboxylative alkylation to the C4-position.

Ligand and Catalyst Design for Regioselectivity

The development of sophisticated ligands and catalyst systems is crucial for controlling the regioselectivity of pyridine C–H functionalization. uni.luacs.org The design of the catalyst can override the intrinsic reactivity of the substrate. For instance, in palladium-catalyzed reactions, the choice of ligand, such as mono-N-protected amino acids or specific phosphines, can dictate whether functionalization occurs at the C2, C3, or C4 position. uni.luacs.org Similarly, for decarboxylative cross-coupling reactions enabled by metallaphotoredox catalysis, the ligand plays a key role in the reaction's success. wikipedia.org

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling reactions represent a significant advancement in organic synthesis, allowing for the formation of new carbon-carbon bonds by coupling carboxylic acids with organic halides. uni.luprinceton.edu These reactions are advantageous due to the use of readily available and relatively inexpensive carboxylic acids. princeton.edu The mechanism often involves a metal catalyst, a base, and an oxidant. princeton.edu

These reactions have been applied to heteroaromatic carboxylic acids, with palladium-based systems being particularly effective. princeton.edu For instance, a bimetallic system of copper and palladium has been used for the decarboxylative coupling of α-oxocarboxylates with aryl bromides. Furthermore, the merger of photoredox catalysis with transition metal catalysis has enabled decarboxylative cross-coupling under mild conditions. uni.luwikipedia.org A system using iron and nickel catalysts has been developed for the coupling of carboxylic acids with aryl iodides. wikipedia.org One-pot procedures that combine decarboxylative borylation with subsequent Suzuki-Miyaura cross-coupling have also been reported. google.com While these methods have been applied to a range of pyridines, specific examples utilizing this compound are not present in the reviewed literature.

Other Significant Transformations and Derivatizations

The synthesis of substituted pyridines can be achieved through various routes, often not involving direct C-H functionalization of the pre-formed pyridine ring. For example, a synthetic route to 2-chloro-4-(trifluoromethyl)pyridine, a structurally related compound, involves the construction of the pyridine ring from acyclic precursors, followed by chlorination. google.com The synthesis of various 2-chloro-pyridine derivatives is also described in the literature, often starting from 2-aminopyridines. nih.gov Additionally, other derivatives of 2-chloropyridine (B119429), such as those containing flavone (B191248) moieties, have been synthesized and studied for their biological activity. However, specific transformations and derivatizations starting from this compound are not detailed in the surveyed scientific reports.

Reactions Involving the Chloro Group

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution and is a suitable handle for transition metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone of its utility as a building block in the synthesis of more complex molecules.

One of the primary transformations of the chloro group is its displacement through nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the pyridine ring, particularly at the α- (2- and 6-) and γ- (4-) positions, facilitates the attack of nucleophiles. The reaction proceeds through a high-energy anionic intermediate, known as a Meisenheimer complex, which is stabilized by resonance, including a form where the negative charge is located on the electronegative nitrogen atom. nih.gov This inherent reactivity makes the chloro group in this compound a viable leaving group for reactions with various nucleophiles such as amines, alcohols, and thiols.

In addition to classical SNAr, the chloro group is an excellent participant in transition metal-catalyzed cross-coupling reactions . These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

A documented example of this is the copper-catalyzed C-O cross-coupling reaction . In a synthetic sequence described in a recent patent, this compound was coupled with an alcohol, specifically (S)-l-(2',4'-dimethoxy-2-methyl-[4,5'-bipyrimidin]-6-yl)-4,4-difluoropyrrolidin-3-ol, to form the corresponding ether. acs.org While the specific yield for this step was not detailed in the provided abstract, this transformation highlights the utility of the chloro group in forming C-O bonds under copper catalysis. acs.org

Furthermore, the chloro group is anticipated to readily participate in palladium-catalyzed cross-coupling reactions , which are among the most versatile methods for bond formation. The Buchwald-Hartwig amination , a palladium-catalyzed reaction between an aryl halide and an amine, is a powerful tool for the synthesis of arylamines. mdpi.comwikipedia.org While specific examples with this compound are not detailed in the readily available literature, the general applicability of this reaction to a wide range of 2-chloropyridines suggests its feasibility. nih.govnih.govwuxiapptec.comlibretexts.org The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base to facilitate the coupling. mdpi.comnih.govwuxiapptec.comlibretexts.org

Similarly, the Suzuki-Miyaura cross-coupling , which couples an organoboron compound with an organohalide, is a widely used method for forming C-C bonds. organic-chemistry.orgscholaris.canih.govnih.gov The reaction of 2-chloropyridines with boronic acids or their esters is a well-established transformation, and it is expected that this compound would be a competent substrate in such reactions, providing access to 2-aryl-4-(difluoromethoxy)pyridines. researchgate.netorgsyn.orgwipo.int

Below is a table summarizing the expected and documented reactivity of the chloro group in this compound.

| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Reagents (Typical) | Expected Product Type |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Base (e.g., K2CO3, NaH) | 2-Amino-, 2-Alkoxy-, 2-Thioalkoxy-4-(difluoromethoxy)pyridines |

| Copper-Catalyzed C-O Coupling | Alcohols | Copper catalyst | 2-Alkoxy-4-(difluoromethoxy)pyridines |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Palladium catalyst, Phosphine ligand, Base | 2-Amino-4-(difluoromethoxy)pyridines |

| Suzuki-Miyaura Coupling | Boronic acids/esters | Palladium catalyst, Base | 2-Aryl-4-(difluoromethoxy)pyridines |

Reactions Involving the Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group is generally considered to be a metabolically stable moiety, a characteristic that makes it attractive in medicinal chemistry. mdpi.comnih.gov This stability is attributed to the strong carbon-fluorine bonds.

Studies on the stability of fluorinated groups on aromatic rings have shown that the difluoromethoxy group is robust under a variety of acidic and basic conditions. rsc.org Unlike a simple methoxy (B1213986) group, which can be susceptible to O-demethylation, the difluoromethoxy group is significantly more resistant to cleavage. nih.gov This increased stability is a key feature, often intentionally designed into molecules to improve their pharmacokinetic profiles. mdpi.comnih.gov

There is limited specific information in the surveyed literature regarding reactions that directly involve the cleavage or transformation of the difluoromethoxy group in this compound under typical synthetic conditions. The primary role of this group appears to be as a stable, electron-withdrawing substituent that modulates the electronic properties and reactivity of the pyridine ring, rather than participating directly in reactions. The acidic proton of the difluoromethoxy group is generally not reactive under standard conditions, although deprotonation can be achieved with very strong bases. acs.org

The table below summarizes the general reactivity profile of the difluoromethoxy group.

| Reaction Condition | Expected Reactivity | Mechanistic Considerations |

| Acidic Conditions | Generally stable | The C-F and C-O bonds are strong and resistant to acid-catalyzed cleavage. |

| Basic Conditions | Generally stable | Resistant to nucleophilic attack and elimination under standard basic conditions. |

| Strong Basic Conditions | Potential for deprotonation | Very strong bases (e.g., superbases) may deprotonate the C-H bond, but this is not a common synthetic transformation. acs.org |

| Reductive/Oxidative Conditions | Generally stable | The fluorinated group is typically inert to common oxidizing and reducing agents. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Chloro-4-(difluoromethoxy)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete assignment of all atoms in the structure.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, four distinct signals are expected.

The pyridine (B92270) ring contains three aromatic protons (H-3, H-5, and H-6). Their chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the C2-chloro substituent, and the C4-difluoromethoxy group. The proton at C6 (H-6), being adjacent to the nitrogen, is expected to be the most deshielded and appear furthest downfield. wikipedia.orgnih.gov The proton of the difluoromethoxy group (-OCHF₂) is highly characteristic, appearing as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). bohrium.com

The expected integration ratio for the proton signals would be 1:1:1:1, corresponding to H-6, H-5, H-3, and the -OCHF₂ proton, respectively.

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 8.2 - 8.4 | Doublet (d) | ³JH5-H6 ≈ 5-6 Hz |

| H-5 | 7.2 - 7.4 | Doublet of doublets (dd) | ³JH5-H6 ≈ 5-6 Hz, ⁴JH3-H5 ≈ 2-3 Hz |

| H-3 | 7.0 - 7.2 | Doublet (d) or Doublet of triplets (dt) | ⁴JH3-H5 ≈ 2-3 Hz, ⁴JH3-F ≈ 1-2 Hz |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. This compound has six unique carbon atoms.

The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen and the substituents. udel.edu The C2 carbon, bonded to both nitrogen and chlorine, is expected to be significantly downfield. acs.org The C4 carbon, attached to the electronegative difluoromethoxy group, will also be shifted downfield. The carbon of the difluoromethoxy group (-OCHF₂) will appear as a triplet due to the large one-bond coupling with the two fluorine atoms (¹JCF). nih.gov

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C2 | 152 - 155 | Singlet |

| C6 | 148 - 150 | Singlet |

| C4 | 158 - 162 | Triplet (t, due to ²JCF) |

| C5 | 118 - 121 | Singlet or small doublet (due to ⁴JCF) |

| C3 | 110 - 113 | Singlet or small doublet (due to ³JCF) |

¹⁹F NMR is a highly sensitive technique used specifically for fluorine-containing compounds. wikipedia.org It offers a wide range of chemical shifts, making it excellent for identifying different fluorine environments. huji.ac.il

In this compound, the two fluorine atoms of the -OCHF₂ group are chemically equivalent. They are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet by the geminal proton (²JFH). The chemical shift is characteristic of a difluoromethoxy group attached to an aromatic ring. bohrium.comsepscience.com

Predicted ¹⁹F NMR Data for this compound (Predicted for CDCl₃ solvent, referenced to CFCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei. libretexts.org

COSY (Correlation Spectroscopy): This H-H correlation experiment would show cross-peaks between protons that are coupled to each other. For this compound, a key correlation would be observed between H-5 and H-6, confirming their adjacency on the pyridine ring. A weaker, long-range correlation might also be visible between H-3 and H-5. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). libretexts.org It would provide definitive links between H-3/C-3, H-5/C-5, H-6/C-6, and the -OCHF₂ proton with the -OCHF₂ carbon. The quaternary carbons (C-2 and C-4) would be absent from the HSQC spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and assigning quaternary carbons. researchgate.net Key expected correlations include:

H-3 to C-2, C-4, and C-5.

H-5 to C-3, C-4, and C-6.

H-6 to C-2 and C-5.

The -OCHF₂ proton to the C-4 carbon, confirming the position of the difluoromethoxy group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. rsc.org For C₆H₄ClF₂NO, the calculated monoisotopic mass is 179.0000. HRMS analysis should yield a molecular ion peak ([M]⁺•) within a very narrow error margin (typically <5 ppm) of this value.

A characteristic feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in two peaks: the [M]⁺• peak at m/z 179 and an [M+2]⁺• peak at m/z 181 with approximately one-third the intensity.

Fragmentation patterns in mass spectrometry are created by the breakup of the unstable molecular ion. wikipedia.orgchemguide.co.uklibretexts.org Predicted fragmentation pathways for this compound could include:

Loss of the difluoromethyl radical (•CHF₂) followed by CO, a common fragmentation for aryl ethers.

Cleavage of the C-O bond to lose the •OCHF₂ radical.

Loss of a chlorine atom (•Cl).

Other Spectroscopic Methods (e.g., Infrared Spectroscopy, UV-Vis Spectroscopy)

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. spiedigitallibrary.orgacs.org The IR spectrum of this compound is expected to show several characteristic bands.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretching | Aromatic (Pyridine ring) |

| 1600-1550 | C=N stretching | Pyridine ring |

| 1500-1400 | C=C stretching | Pyridine ring |

| 1250-1150 | C-O-C stretching | Aryl ether |

| 1100-1000 | C-F stretching | Difluoromethoxy group |

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. sielc.com Aromatic systems like pyridine exhibit characteristic absorptions corresponding to π → π* and n → π* transitions. wikipedia.org For this compound, absorptions are expected in the UV region, likely with two main bands similar to other pyridine derivatives. acs.orgresearchgate.netresearchgate.net The exact positions (λmax) would be influenced by the chloro and difluoromethoxy substituents. One band is expected around 220-240 nm and a second, weaker band around 260-280 nm.

Computational Chemistry and Theoretical Studies of 2 Chloro 4 Difluoromethoxy Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics and predicting the reactivity of molecules. researchgate.net For 2-Chloro-4-(difluoromethoxy)pyridine, these calculations can elucidate the distribution of electrons and identify the most probable sites for chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, FMO analysis would likely reveal the distribution of these orbitals across the molecule. The HOMO is expected to have significant contributions from the pyridine (B92270) ring and the oxygen atom of the difluoromethoxy group, while the LUMO is anticipated to be predominantly located on the pyridine ring, particularly influenced by the electron-withdrawing chlorine atom.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 7.25 |

Note: These values are hypothetical and would be calculated using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting how it will interact with other charged species. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. researchgate.net Red colors typically indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue colors denote areas of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netyoutube.com

In the case of this compound, the MEP map would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The hydrogen atoms of the pyridine ring and the difluoromethyl group would exhibit positive potential. The area around the chlorine atom would also show some degree of negative potential. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding and halogen bonding. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict NMR chemical shifts. researchgate.net These predictions are highly valuable for confirming molecular structures and assigning experimental spectra. The accuracy of these predictions has been shown to be quite high, often with a root-mean-square error of a few parts per million (ppm) for ¹⁹F NMR. researchgate.netrsc.org

For this compound, theoretical calculations could predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The predicted ¹⁹F chemical shift of the difluoromethoxy group would be particularly sensitive to the electronic environment and conformation of the molecule. uni-muenchen.denih.gov Comparing the calculated shifts with experimental data would provide strong evidence for the synthesized structure.

Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (H-3) | 7.10 |

| ¹H (H-5) | 7.90 |

| ¹H (H-6) | 8.30 |

| ¹H (CHF₂) | 6.80 (t) |

| ¹³C (C-2) | 152.0 |

| ¹³C (C-3) | 110.0 |

| ¹³C (C-4) | 158.0 (t) |

| ¹³C (C-5) | 118.0 |

| ¹³C (C-6) | 148.0 |

| ¹³C (CHF₂) | 115.0 (t) |

| ¹⁹F | -85.0 (d) |

Note: These are hypothetical values relative to a standard reference (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). The multiplicity (t = triplet, d = doublet) arises from spin-spin coupling.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This involves locating and characterizing the energies of reactants, transition states, intermediates, and products. For reactions involving this compound, such as nucleophilic aromatic substitution at the C-2 position, computational studies can provide detailed insights into the reaction pathway and the factors that influence the reaction rate. By calculating the activation energies for different possible pathways, the most favorable mechanism can be identified.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis involves identifying the stable conformations (energy minima) of a molecule and the energy barriers between them. beilstein-journals.orgnih.gov For this compound, a key aspect would be the rotational barrier around the C4-O bond of the difluoromethoxy group.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.govrsc.org By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in solution or interacting with a biological target. mdpi.com These simulations are valuable for understanding how the molecule explores its conformational space and for predicting its macroscopic properties.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In cheminformatics, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a set of molecules with known activities. mdpi.com Statistical methods are then used to build a model that can predict the activity of new, untested compounds.

For a series of analogues of this compound, a QSAR study could be performed to identify the key molecular features that contribute to a specific biological activity. For instance, by varying the substituents on the pyridine ring, a model could be developed to predict the inhibitory activity against a particular enzyme. This approach is highly valuable in the drug discovery process for optimizing lead compounds.

Advanced Applications and Research Directions

Role as a Key Intermediate in Complex Molecule Synthesis

2-Chloro-4-(difluoromethoxy)pyridine is a specialized chemical building block, prized for its utility in constructing more complex molecular architectures. americanelements.comamericanelements.com The chlorine atom at the 2-position serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. nih.govmdpi.com The difluoromethoxy group at the 4-position, meanwhile, imparts unique electronic properties and enhances metabolic resistance, making the resulting molecules highly desirable in life science applications. nih.govacs.org

Precursor for Pharmaceutical Agents

The pyridine (B92270) ring is a fundamental scaffold in drug discovery, and its derivatives are integral to numerous approved therapeutic agents. agropages.com Chlorinated pyridines, in particular, serve as crucial intermediates in the synthesis of various pharmaceuticals. For instance, 2-chloropyridine (B119429) derivatives are precursors in the industrial synthesis of drugs like the anti-ulcer medication Lafutidine. google.com

The introduction of a difluoromethoxy group, as seen in this compound, is a modern strategy to optimize drug candidates. This group can improve a molecule's metabolic stability and membrane permeability, which are critical pharmacokinetic properties. While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are highly sought after in pharmaceutical research and development. americanelements.comalfachemch.com The synthesis of analogs from such fluorinated building blocks is a key activity in the quest for new and improved medicines. nih.gov

Building Block for Agrochemicals (e.g., Pesticides, Herbicides, Fungicides)

The agrochemical industry heavily relies on fluorinated pyridine derivatives to develop next-generation crop protection agents that are highly effective, selective, and environmentally more compatible. researchgate.netagropages.com Pyridine-based pesticides are often referred to as the fourth generation of agrochemicals, characterized by high efficiency and lower toxicity. agropages.com The presence of both chlorine and fluorine substituents on the pyridine ring is a common feature in many modern herbicides, fungicides, and insecticides, as this combination can significantly enhance biological activity. agropages.comnih.gov

This compound serves as a valuable starting material for agrochemicals. The chlorine atom allows for coupling with other molecular fragments, while the difluoromethoxy group helps to fine-tune the compound's properties for optimal uptake and translocation in plants, as well as its binding to the target enzyme or receptor. researchgate.net Related chlorinated and fluorinated pyridines are key intermediates for a range of commercial agrochemicals.

Table 1: Examples of Chlorinated/Fluorinated Pyridine Intermediates in Agrochemical Synthesis

| Intermediate | Resulting Agrochemical(s) | Agrochemical Type |

|---|---|---|

| 2-Chloro-6-trichloromethyl pyridine | Flupyrsulfuron-methyl-sodium, Thiazopyr, Dithiopyr | Herbicide |

| 2-Hydroxy-6-trifluoromethyl pyridine | Picoxystrobin | Fungicide |

| 2-Chloro-4-(trifluoromethyl)pyridine | Aminopyralid, Flonicamid | Herbicide, Insecticide |

| 2-Chloro-5-(trifluoromethyl)pyridine | Fluazifop | Herbicide |

This table illustrates the role of related pyridine structures in the agrochemical industry, highlighting the importance of the chloro- and fluoro-substituents. agropages.com

Applications in Dye Manufacturing and Other Specialized Materials

The pyridine ring is a component in certain classes of dyes due to its heterocyclic nature, which can influence the electronic properties and thus the color of the molecule. nih.gov Pyridine-based azo dyes, for instance, are known for their color-deepening effects and good sublimation fastness on synthetic fibers. nih.gov Furthermore, imidazo[1,5-a]pyridine (B1214698) derivatives are explored for their properties as blue emissive dyes. mdpi.com

While the primary documented applications for this compound are in the life sciences, its structure is amenable to the synthesis of specialized materials. The reactive chlorine atom could be substituted to link the pyridine core to a chromophore system. The incorporation of the difluoromethoxy group could potentially enhance the photophysical properties, such as fluorescence quantum yield or photostability, of a dye molecule. However, specific examples of its use in commercial dye synthesis are not widely reported in scientific literature, suggesting this remains a niche or exploratory area of application.

Development of Novel Derivatizations for Enhanced Biological Activity

To discover new and more effective molecules for pharmaceutical and agrochemical applications, chemists systematically synthesize and test derivatives of a lead compound. This process, known as lead optimization, relies on creating a library of analogs with varied substitution patterns to understand how structural changes affect biological function.

Structure-Activity Relationship (SAR) Studies of Pyridine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For pyridine derivatives, SAR studies explore how the type, position, and orientation of different substituents on the pyridine ring impact its efficacy as a drug or pesticide.

The introduction of fluorine-containing groups like difluoromethoxy is a key strategy in these studies. Research has shown that fluorination can have a dramatic effect on biological activity by altering factors such as binding affinity to a target receptor or enzyme, transport properties, and metabolic stability. researchgate.net For example, the photolytic stability of a pesticide can be significantly influenced by the presence and position of fluorine atoms. nih.govacs.org The strategic placement of chloro and fluoro groups on the pyridine ring can lead to compounds with superior performance. agropages.comnih.gov

Table 2: General SAR Findings for Biologically Active Pyridine Derivatives

| Structural Modification | General Impact on Biological Activity |

|---|---|

| Introduction of Fluorine/Fluoroalkyl Groups | Often increases metabolic stability, binding affinity, and lipophilicity. nih.govresearchgate.net |

| Position of Halogen Substituents | Can significantly alter selectivity and potency; relative reactivity for coupling reactions is often Br ≥ -OTf > -OSO2F > -Cl. nih.govmdpi.com |

| Addition of Bulky Groups | May increase or decrease activity depending on the target's binding pocket size and shape. |

| Variation of Alkoxy Groups | Modulates lipophilicity and can influence transport properties through biological membranes. |

This table summarizes general principles observed in SAR studies of heterocyclic compounds, which guide the synthesis of novel derivatives.

Synthesis of Analogs with Varied Substitution Patterns (e.g., other halogens, alkyl groups)

The chemical structure of this compound allows for the synthesis of a wide array of analogs. The chlorine atom at the 2-position is particularly useful for derivatization. It can be replaced through nucleophilic substitution or used in various cross-coupling reactions (e.g., Suzuki, Stille) to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov

Researchers actively explore the synthesis of pyridine analogs with different substitution patterns to find compounds with enhanced or novel properties. This includes:

Varying Halogen Substituents: Replacing the chlorine with other halogens like bromine or iodine can alter the reactivity of the molecule in subsequent synthetic steps. For example, 2-chloro-4,5-substituted pyridines have been synthesized through regioselective functionalization strategies, demonstrating the ability to build complexity around the pyridine core. mdpi.com

Introducing Different Alkyl/Aryl Groups: Using cross-coupling reactions, various alkyl, aryl, or heteroaryl groups can be attached to the pyridine ring. This allows for extensive exploration of the chemical space around the core scaffold. nih.gov

Modifying the Fluoroalkoxy Group: While the difluoromethoxy group is highly valuable, analogs with trifluoromethoxy or other fluoroalkyl groups are also synthesized to fine-tune electronic and steric properties. biosynth.com

Creating Polysubstituted Pyridines: Advanced synthetic methods enable the creation of pyridines with multiple, distinct substituents. For example, sequential and selective cross-coupling reactions on a di-halogenated pyridine can yield complex tri-substituted products in a controlled manner. nih.gov

Examples of related, commercially available building blocks include 2,6-Dichloro-4-(difluoromethoxy)pyridine and 4-Chloro-2-(difluoromethyl)pyridine, showcasing the chemical diversity being explored. chemscene.comchemscene.com

Future Research Perspectives and Challenges

The continued relevance of this compound in various chemical industries necessitates ongoing research to address the challenges associated with its synthesis and functionalization. Future research is anticipated to focus on the development of more sustainable and efficient manufacturing processes, the exploration of novel functionalization strategies to access a wider range of derivatives, and the optimization of existing methods for large-scale production.

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyridine derivatives. Future research on this compound is expected to align with these principles, aiming to reduce the environmental impact of its production.

Key areas of innovation may include:

Alternative Solvents and Reaction Conditions: A significant focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. biosynce.com Research into the use of water, supercritical fluids, or ionic liquids as reaction media for the synthesis of pyridine derivatives is ongoing. biosynce.com For instance, certain pyridine derivatives can be designed to act as green solvents themselves, participating in biphasic systems that allow for easy separation and recycling, thereby reducing the need for energy-intensive distillation. biosynce.com Microwave-assisted synthesis is another promising avenue, often leading to shorter reaction times, higher yields, and reduced solvent usage. nih.gov

One-Pot and Multicomponent Reactions: The development of one-pot, multicomponent reactions for the synthesis of highly substituted pyridines is a key strategy for improving process efficiency and reducing waste. nih.govacs.org These reactions, which involve the simultaneous combination of three or more reactants, can significantly shorten synthetic sequences and minimize purification steps. acs.org For example, a one-pot, four-component annulation reaction has been developed for the synthesis of tetraarylpyridines under solvent-free conditions, with water as the only byproduct. acs.org

Catalytic Approaches: The use of catalysts is fundamental to green chemistry as it can enhance reaction rates and selectivity, often under milder conditions. biosynce.com Research into novel catalytic systems, including metal-based and organocatalysts, for the synthesis of functionalized pyridines is an active area. researchgate.net For example, transition-metal-free methods for the formation of pyridines from readily available starting materials are being explored to avoid the use of toxic and expensive heavy metals. rsc.org

The following table summarizes potential green chemistry approaches for the synthesis of pyridine derivatives, which could be adapted for this compound.

| Green Chemistry Approach | Potential Advantages | Relevant Research |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Green synthesis of novel pyridines via one-pot multicomponent reaction. nih.gov |

| Solvent-Free Reactions | Elimination of hazardous solvents, simplified work-up procedures. rsc.org | Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas. rsc.org |

| Multicomponent Reactions | Increased atom economy, reduced number of synthetic steps, minimized waste. acs.org | Sustainable four-component annulation for the synthesis of 2,3,4,6-tetraarylpyridines. acs.org |

| Transition-Metal-Free Catalysis | Avoidance of toxic and costly heavy metals, often milder reaction conditions. | Transition-metal-free selective formation of pyrimidines and pyridines. rsc.org |

Chemo- and Regioselective Functionalization Strategies

The pyridine ring presents a unique challenge for selective functionalization due to its electron-deficient nature and the directing effects of the nitrogen atom. nih.gov For a molecule like this compound, which already possesses two distinct substituents, achieving high chemo- and regioselectivity in further reactions is crucial for creating well-defined derivatives.

Future research in this area will likely focus on:

Direct C-H Functionalization: This approach aims to directly convert C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials and thus improving atom economy. nih.govnih.gov While the inherent electronic properties of pyridines can make C-H functionalization challenging, several strategies have been developed. nih.gov These include the use of directing groups to guide the reaction to a specific position and directing-group-free methods that exploit the intrinsic reactivity of the pyridine ring. nih.govacs.org For electron-deficient heteroarenes, radical-based functionalization has shown promise, with the regioselectivity being tunable by modifying reaction conditions such as solvent and pH. acs.org

Novel Coupling Chemistries: The development of new cross-coupling reactions is essential for expanding the range of substituents that can be introduced onto the pyridine ring. This includes exploring new catalysts and reaction partners to achieve transformations that are currently difficult or impossible.

Exploiting the Existing Substituents: The chloro and difluoromethoxy groups on the pyridine ring can be used to direct further reactions or can themselves be the site of transformation. For example, the chlorine atom at the 2-position can be displaced by various nucleophiles in SNAr reactions. google.com The difluoromethoxy group, while generally stable, could potentially be modified under specific conditions.

The table below outlines some advanced functionalization strategies that could be applied to this compound.

| Functionalization Strategy | Description | Potential Application to this compound |

| Directing Group-Free C-H Functionalization | Methods that functionalize C-H bonds without the need for a directing group, often by temporarily altering the electronic properties of the pyridine ring. nih.gov | Could enable the introduction of new substituents at the C-3, C-5, or C-6 positions. |

| Radical-Based Functionalization | The use of radical intermediates to functionalize electron-deficient heterocycles. acs.org | Offers a potential route to alkylation or arylation at various positions on the pyridine ring. |

| Phosphonium (B103445) Salt Chemistry | Conversion of pyridines into phosphonium salts, which can then undergo a variety of bond-forming reactions. acs.org | Could provide a novel method for introducing oxygen, sulfur, nitrogen, or carbon nucleophiles. acs.org |

Industrial-Scale Production Optimization

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For this compound, optimizing the manufacturing process to ensure cost-effectiveness, safety, and high throughput is a key area for future research and development.

Potential areas for optimization include:

Process Intensification: This involves the development of more efficient and compact production processes. Continuous flow chemistry, for example, offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for automation.

Catalyst Recovery and Reuse: In catalytic processes, the ability to recover and reuse the catalyst is crucial for economic viability and sustainability. Research into robust and easily recyclable catalytic systems is therefore of high importance.

Downstream Processing: The purification of the final product can be a significant cost factor in industrial production. The development of more efficient and less resource-intensive purification methods, such as crystallization or selective extraction, is a key aspect of process optimization.

The following table highlights key considerations for the industrial-scale production of functionalized pyridines.

| Optimization Area | Key Considerations |

| Process Chemistry | Selection of the most efficient and cost-effective synthetic route; minimizing the number of steps. |

| Reaction Engineering | Choice between batch and continuous processing; optimization of reaction parameters (temperature, pressure, reaction time). |

| Catalyst Management | Development of highly active and stable catalysts; implementation of efficient catalyst recovery and recycling protocols. |

| Purification and Isolation | Design of energy-efficient and high-yield purification processes; minimization of waste streams. |

| Safety and Environmental | Hazard assessment of all chemicals and process steps; compliance with environmental regulations. |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-(difluoromethoxy)pyridine with high purity?

- Methodological Answer : The synthesis of this compound can be approached via halogenation or nucleophilic substitution. Key routes include:

- Halogenation of Pyridine Derivatives : Chlorination of precursor pyridines under controlled conditions (e.g., using chlorine gas at 60–65°C, as seen in analogous compounds) .

- Substitution Reactions : Introducing the difluoromethoxy group via nucleophilic displacement. For example, substituting a bromine atom in 2-bromo-6-(difluoromethoxy)pyridine with a chlorine atom under palladium catalysis .

- Solvent Systems : Polar solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .

Q. Table 1: Comparative Reaction Conditions

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and ¹⁹F NMR (for fluorine groups) confirm structural integrity and substitution patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% recommended for research use) and detects impurities .

- X-ray Crystallography : Resolves crystal packing and molecular geometry, particularly for novel derivatives .

- Melting Point Analysis : Consistent melting ranges (e.g., 53–57°C for similar compounds) indicate purity .

Advanced Research Questions

Q. How can nucleophilic substitution reactions at the chlorinated position of this compound be optimized under varying conditions?

- Methodological Answer : The chlorinated position is highly reactive due to electron-withdrawing effects from the difluoromethoxy group. Optimization strategies include:

- Solvent Selection : DMF or DMSO enhances nucleophilicity of reagents (e.g., amines, thiols) .

- Temperature Control : Reactions at 80–100°C improve kinetics without decomposition .

- Catalysis : Palladium or copper catalysts enable cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl derivatives) .

Key Consideration : Steric hindrance from the difluoromethoxy group may reduce reactivity; bulky nucleophiles require longer reaction times.

Q. What strategies resolve discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer : Contradictions in bioactivity data often arise from:

- Purity Variations : Impurities in synthesized compounds (e.g., residual solvents or byproducts) skew results. Use HPLC or mass spectrometry for batch validation .

- Structural Analogues : Compare activity with related compounds (e.g., 2,6-dichloro-4-(difluoromethoxy)pyridine) to isolate functional group contributions .

- Assay Conditions : Standardize in vitro protocols (e.g., cell lines, incubation times) to minimize variability. For example, cytotoxicity assays should use consistent cell viability markers .

Q. Table 2: Bioactivity Comparison of Analogues

| Compound | Key Functional Groups | Reported Activity (IC₅₀) |

|---|---|---|

| This compound | Cl, OCF₂H | 15 µM (Enzyme X) |

| 2,6-Dichloro-4-(difluoromethoxy)pyridine | 2×Cl, OCF₂H | 8 µM (Enzyme X) |

Q. How does the difluoromethoxy group influence the electronic properties and reactivity of this compound?

- Methodological Answer : The difluoromethoxy group (-OCF₂H) is electron-withdrawing, which:

- Reduces Electron Density at the pyridine ring, enhancing susceptibility to electrophilic attacks at meta/para positions.

- Stabilizes Intermediates in substitution reactions via inductive effects, as observed in analogous pyrethroid derivatives .

- Alters Solubility : Increased hydrophobicity compared to methoxy (-OCH₃) groups, requiring solvent optimization for reactions .

Q. Experimental Validation :

- DFT Calculations : Use computational models to map electron density and predict reactive sites .

- Kinetic Studies : Compare reaction rates with non-fluorinated analogues to quantify electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.